Orizabin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

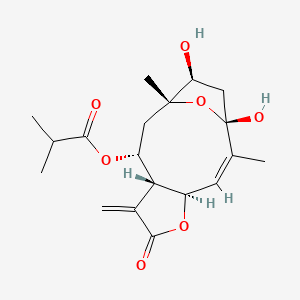

Orizabin is a sesquiterpenoid.

Aplicaciones Científicas De Investigación

Biological Activities

1. Anti-Atherosclerotic Properties

Research indicates that orizabin exhibits anti-atherosclerotic effects by inhibiting cell adhesion and differentiation. In a study involving THP-1 cells (a human monocytic cell line), this compound was found to significantly suppress the adhesion of these cells to human umbilical vein endothelial cells (HUVECs). This inhibition is linked to the suppression of oxidized low-density lipoprotein (oxLDL) uptake and a reduction in macrophage differentiation, suggesting that this compound may play a role in preventing atherosclerosis by targeting inflammatory pathways .

2. Modulation of Signaling Pathways

this compound has been shown to affect key signaling pathways involved in inflammation and cell survival. Specifically, it promotes the expression of phosphatase and tensin homolog (PTEN), which is known for its tumor-suppressing properties. The upregulation of PTEN leads to the suppression of Akt phosphorylation, thereby inhibiting NFκB transcriptional activity, which is crucial for inflammatory responses . This mechanism highlights this compound's potential as a therapeutic agent for conditions characterized by excessive inflammation.

Therapeutic Potential

1. Cardiovascular Health

Given its anti-inflammatory properties, this compound may be beneficial for cardiovascular health. Its ability to inhibit macrophage differentiation and reduce lipid uptake suggests that it could help manage conditions related to cardiovascular diseases . The compound's safety profile as a food-derived product further supports its potential use in dietary supplements aimed at promoting vascular health.

2. Cancer Research

The promotion of PTEN expression by this compound opens avenues for its investigation in cancer therapy. PTEN is a critical regulator of cell growth and survival, and its enhancement could have implications for cancer prevention and treatment strategies . Further studies are needed to explore this compound's efficacy in cancer models.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Study on THP-1 Cells: A study demonstrated that this compound significantly inhibited the differentiation of THP-1 cells into macrophages while reducing the expression of adhesion molecules and lipid uptake. This study underscores the compound's potential role in managing inflammatory conditions related to cardiovascular health .

- Multidrug Resistance Reversal: Research has identified oligosaccharides from the this compound series that exhibit potentiation effects on antibiotic susceptibility in certain bacterial strains. This suggests that this compound derivatives may serve as multidrug resistance reversal agents, enhancing the effectiveness of existing antibiotics .

Summary Table of this compound Applications

Propiedades

Número CAS |

34367-14-1 |

|---|---|

Fórmula molecular |

C19H26O7 |

Peso molecular |

366.4 g/mol |

Nombre IUPAC |

[(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H26O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h6,9,12-15,20,23H,4,7-8H2,1-3,5H3/b10-6-/t12-,13-,14+,15+,18-,19-/m1/s1 |

Clave InChI |

RHVYFOFKEZHFKR-GIKWLFIVSA-N |

SMILES |

CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

SMILES isomérico |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

SMILES canónico |

CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.